N-(2-cyanophenyl)-3-[4-(difluoromethyl)-2-methyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide
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Overview
Description
N~1~-(2-CYANOPHENYL)-3-[4-(DIFLUOROMETHYL)-2-METHYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyano group, a difluoromethyl group, and a pyrazolopyridine core, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-CYANOPHENYL)-3-[4-(DIFLUOROMETHYL)-2-METHYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrazolopyridine core: This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.
Introduction of the difluoromethyl group: This step often requires the use of difluoromethylating agents under specific conditions to ensure selective incorporation.
Attachment of the cyano group: This can be done using cyanation reactions, often involving cyanide sources and catalysts to facilitate the reaction.
Final coupling: The final step involves coupling the intermediate products to form the desired compound, often using coupling reagents and catalysts to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N~1~-(2-CYANOPHENYL)-3-[4-(DIFLUOROMETHYL)-2-METHYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the cyano group to an amine.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halides, nucleophiles, and bases are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amines or other reduced forms.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may have biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and other biological processes.
Medicine: Its unique structure could make it a potential lead compound for drug discovery, particularly in the development of new therapeutics.
Industry: The compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N1-(2-CYANOPHENYL)-3-[4-(DIFLUOROMETHYL)-2-METHYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or other cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-(2-FLUOROPHENYL)CYANOFORMAMIDE: This compound shares some structural similarities but differs in the presence of the fluorophenyl group.
4-CYANOPHENYL N-(4-FLUOROPHENYL)CARBAMATE: Another related compound with a different functional group arrangement.
Uniqueness
N~1~-(2-CYANOPHENYL)-3-[4-(DIFLUOROMETHYL)-2-METHYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE stands out due to its unique combination of functional groups and the pyrazolopyridine core, which may confer distinct chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C18H15F2N5O2 |
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Molecular Weight |
371.3 g/mol |
IUPAC Name |
N-(2-cyanophenyl)-3-[4-(difluoromethyl)-2-methyl-6-oxopyrazolo[3,4-b]pyridin-7-yl]propanamide |
InChI |
InChI=1S/C18H15F2N5O2/c1-24-10-13-12(17(19)20)8-16(27)25(18(13)23-24)7-6-15(26)22-14-5-3-2-4-11(14)9-21/h2-5,8,10,17H,6-7H2,1H3,(H,22,26) |
InChI Key |
CWRWUZQEGGMKJN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2C(=CC(=O)N(C2=N1)CCC(=O)NC3=CC=CC=C3C#N)C(F)F |
Origin of Product |
United States |
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